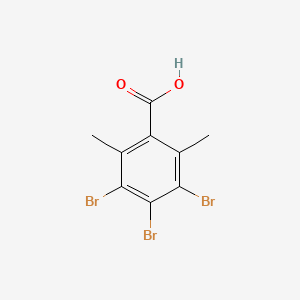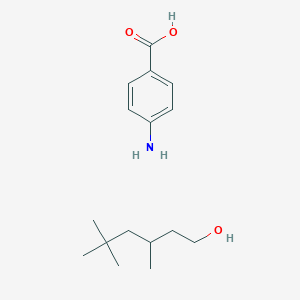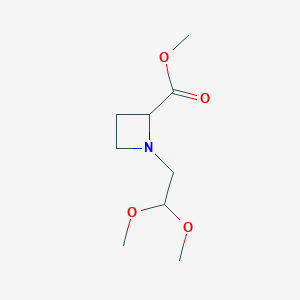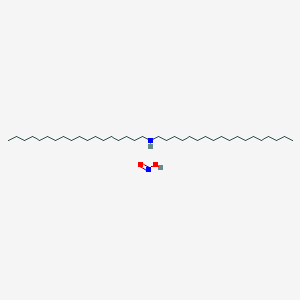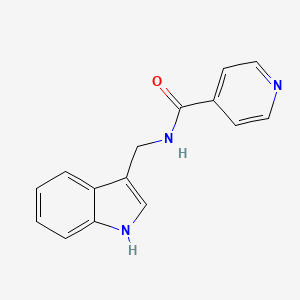
N-(3-Indolylmethyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Indolylmethyl)isonicotinamide is a chemical compound that features an indole ring attached to an isonicotinamide moiety The indole ring is a common structural motif in many natural products and pharmaceuticals, while isonicotinamide is a derivative of isonicotinic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Indolylmethyl)isonicotinamide typically involves the reaction of 3-indolylmethylamine with isonicotinic acid or its derivatives. One common method is the condensation reaction between 3-indolylmethylamine and isonicotinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3-Indolylmethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group in isonicotinic acid derivatives can be reduced to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino derivatives of isonicotinic acid.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
N-(3-Indolylmethyl)isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of N-(3-Indolylmethyl)isonicotinamide is not fully understood, but it is believed to interact with various molecular targets due to its indole and isonicotinamide moieties. The indole ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The isonicotinamide group may also interact with biological targets, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
N-(3-Indolylmethyl)nicotinamide: Similar structure but with a nicotinamide moiety instead of isonicotinamide.
Indole-3-carboxamide: Lacks the isonicotinamide group but retains the indole structure.
Isonicotinamide derivatives: Various derivatives with different substituents on the isonicotinamide moiety.
Uniqueness
N-(3-Indolylmethyl)isonicotinamide is unique due to the combination of the indole and isonicotinamide groups, which may confer distinct biological and chemical properties. This dual functionality can make it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
63183-54-0 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC名 |
N-(1H-indol-3-ylmethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H13N3O/c19-15(11-5-7-16-8-6-11)18-10-12-9-17-14-4-2-1-3-13(12)14/h1-9,17H,10H2,(H,18,19) |
InChIキー |
HBYPRIJOUWKSRV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CNC(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


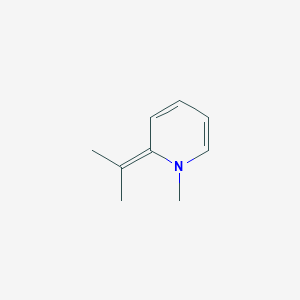
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
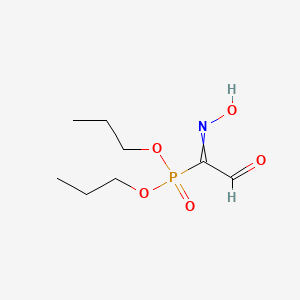

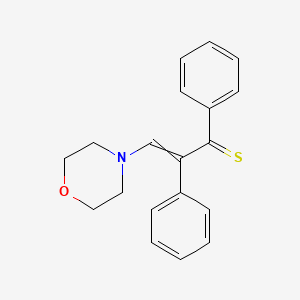
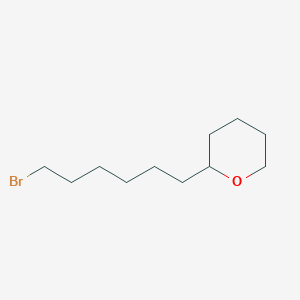
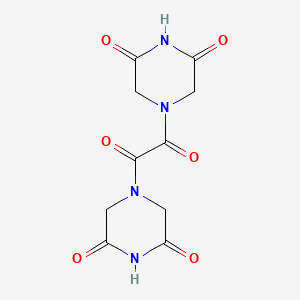
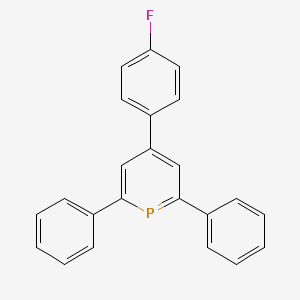
![1,2,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14514663.png)

